molecular formula C24H19BrN2O4 B2545871 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887888-56-4

3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2545871
M. Wt: 479.33
InChI Key: VNRIVBAFNRLNBW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its stereochemistry, functional groups, and any other relevant structural features.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antidopaminergic Properties

Research into benzamide derivatives, including compounds structurally related to 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, has identified their potential as antipsychotic agents. Studies have focused on the synthesis and antidopaminergic properties of these compounds, evaluating their affinity for dopamine receptors and their effects on behavioral responses in animal models. The aim is to discover compounds with high potency and selectivity for dopamine D-2 receptors, which could lead to the development of new antipsychotic medications with reduced side effects (Högberg et al., 1990).

Chemical Synthesis Techniques

The chemical synthesis of highly functionalized benzofuran-2-carboxamides, which are structurally related to the compound of interest, has been advanced through methodologies like the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction. These techniques provide a diversified approach to synthesizing benzofuran-2-carboxamides, offering a pathway to generate a wide array of compounds for further pharmacological evaluation (Han et al., 2014).

GPR35 Agonist Development

Compounds akin to 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide have been explored as potent and selective agonists for the G protein-coupled receptor GPR35. This research involves the synthesis of tritium-labeled compounds for receptor binding studies, contributing to our understanding of GPR35's role in physiology and its potential as a therapeutic target (Thimm et al., 2013).

Exploration of Antimicrobial and Anti-inflammatory Properties

The synthesis of novel compounds derived from benzofuran and related structures has been aimed at identifying new anti-inflammatory and analgesic agents. These studies assess the cyclooxygenase inhibition properties and evaluate the analgesic and anti-inflammatory activities of synthesized compounds, contributing to the discovery of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Screening

Synthetic efforts have also extended to the development of benzofuran aryl ureas and carbamates, with a focus on their antimicrobial potential. Through the synthesis and characterization of these compounds, research seeks to uncover new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens (Kumari et al., 2019).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.


properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O4/c1-2-30-18-13-11-17(12-14-18)26-24(29)22-21(19-5-3-4-6-20(19)31-22)27-23(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIVBAFNRLNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

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